4-(Ethanesulfonyl)cyclohexan-1-amine
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Overview
Description
4-(Ethanesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol It is characterized by the presence of an ethanesulfonyl group attached to a cyclohexane ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
Cyclohexanamine+Ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve the use of sodium sulfinates and amines under iodine-mediated conditions. This method is environmentally friendly and provides high yields .
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the amine group yields primary amines.
Scientific Research Applications
4-(Ethanesulfonyl)cyclohexan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding to enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
4-(Methylsulfonyl)cyclohexan-1-amine: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group, leading to different reactivity and applications.
Uniqueness
4-(Ethanesulfonyl)cyclohexan-1-amine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
4-ethylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
DSNVUPJBUZXGFF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCC(CC1)N |
Origin of Product |
United States |
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